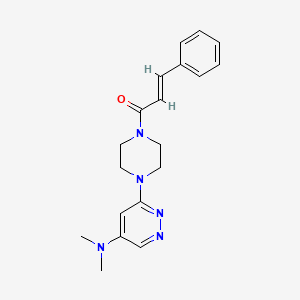
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions required to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and stability under various conditions.科学的研究の応用
Antibacterial and Biofilm Inhibitory Properties
- The compound has been found to have significant antibacterial properties, particularly against strains such as E. coli, S. aureus, and S. mutans. It demonstrated better antibacterial efficacies compared to standard treatments in terms of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values (Mekky & Sanad, 2020). Additionally, this compound showed potent biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin, which is notable given the challenge posed by bacterial biofilms in clinical settings.
Antimicrobial Activity
- A series of derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown efficacy against a range of bacteria and fungi, indicating the potential of this compound as a broad-spectrum antimicrobial agent. Studies have highlighted its effectiveness against various bacterial species like Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Candida albicans (Patel, Patel, Kumari, & Patel, 2012).
Inhibition of Glucan Synthase
- Research into the structure-activity relationship of this compound and its analogs has led to the identification of derivatives that act as potent β-1,3-glucan synthase inhibitors. This finding is significant because β-1,3-glucan synthase is an essential enzyme for the cell wall synthesis in fungi, making these derivatives potential antifungal agents. Their efficacy was also confirmed in in vivo models of fungal infection (Ting et al., 2011).
Anticancer Potential
- Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies have shown that certain derivatives exhibit significant anticancer properties, particularly against colon and cervical cancer cell lines. This suggests that modifications to the basic structure of the compound can enhance its potential as a therapeutic agent in oncology (Murty et al., 2011).
Anti-diabetic Activity
- A family of derivatives related to this compound was synthesized and evaluated for their potential as anti-diabetic medications. These compounds showed notable Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key mechanism in the management of diabetes. Some derivatives displayed strong antioxidant and insulinotropic activity, making them promising candidates for the treatment of diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and providing appropriate handling and disposal instructions.
将来の方向性
This would involve discussing potential applications of the compound and areas for further research.
特性
IUPAC Name |
(E)-1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLSBIYJZATFK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

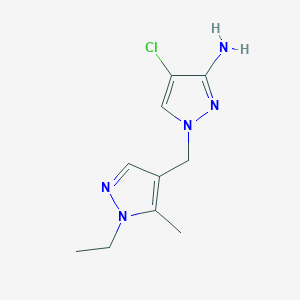
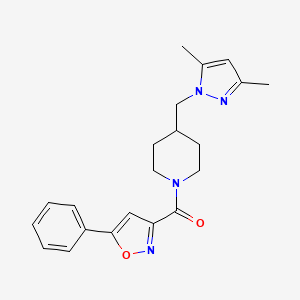
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
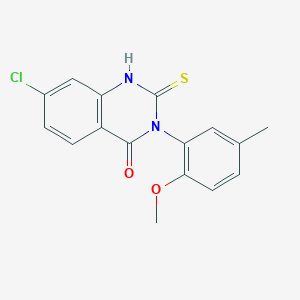
![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)
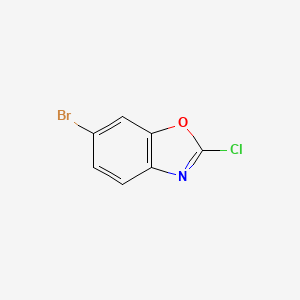
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
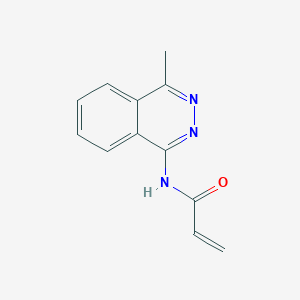
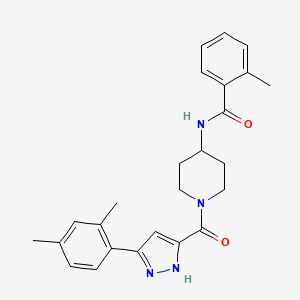
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)
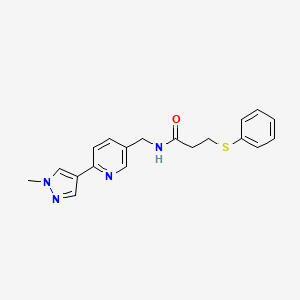
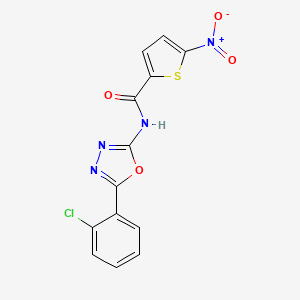
![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)